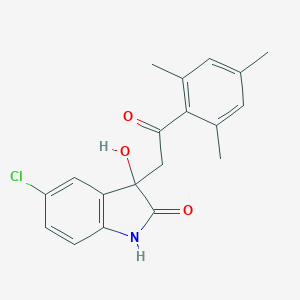
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indolinone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Aplicaciones Científicas De Investigación
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has been investigated for its potential as a kinase inhibitor and as a modulator of the immune system.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of specific enzymes, such as protein kinases and phosphodiesterases. It may also modulate the immune system by affecting the production of cytokines and other immune-related molecules.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one exhibits a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. In addition, it has been shown to modulate the immune system by affecting the production of immune-related molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a kinase inhibitor. It has been reported to inhibit the activity of specific kinases, which may be useful in studying the role of these enzymes in cellular processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the efficacy and safety of this compound in vivo. In addition, research on the mechanism of action of this compound may provide insights into the role of specific enzymes and immune-related molecules in disease processes. Finally, studies on the synthesis and modification of this compound may lead to the development of more potent and selective derivatives with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-3-hydroxyindole-2-carboxylic acid with mesityl oxide in the presence of a Lewis acid catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This method has been reported to yield high purity and good yield of the compound.
Propiedades
Nombre del producto |
5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C19H18ClNO3 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H18ClNO3/c1-10-6-11(2)17(12(3)7-10)16(22)9-19(24)14-8-13(20)4-5-15(14)21-18(19)23/h4-8,24H,9H2,1-3H3,(H,21,23) |
Clave InChI |
SCDHFNRHFJVGLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214553.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214557.png)
![4-{3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214558.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214559.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214560.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214562.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214563.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214564.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214571.png)
![1-(4-chlorobenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214581.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214582.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214583.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214584.png)